4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

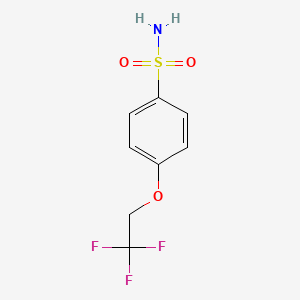

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(2,2,2-trifluoroethoxy)benzenesulfonamide . This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming aromatic sulfonamide compounds with ether linkages and fluorinated substituents. The systematic name provides a complete description of the molecular architecture, indicating the presence of a benzene ring substituted at the para position with a trifluoroethoxy group and bearing a sulfonamide functional group.

The structural representation reveals a benzene ring as the central aromatic core, with two distinct functional groups attached in a para configuration. The sulfonamide group (-SO₂NH₂) is directly attached to the benzene ring at position 1, while the trifluoroethoxy substituent (-OCH₂CF₃) occupies the para position at carbon 4. This arrangement creates a symmetrical molecular geometry that influences the compound's physical and chemical properties significantly.

The International Union of Pure and Applied Chemistry structural formula can be represented through multiple notation systems. The condensed structural formula shows the connectivity as C₆H₄-SO₂NH₂-OCH₂CF₃, where the benzene ring serves as the central scaffold. The compound's three-dimensional structure adopts a relatively planar configuration for the aromatic portion, with the trifluoroethoxy chain extending outward from the ring plane. The sulfonamide group maintains its characteristic tetrahedral geometry around the sulfur atom, contributing to the overall molecular shape and electronic distribution.

Alternative Chemical Designations and Registry Identifiers

The compound is registered under multiple chemical identification systems, with the Chemical Abstracts Service registry number 1094536-97-6 serving as the primary identifier. This Chemical Abstracts Service number provides unambiguous identification in chemical databases and literature, ensuring accurate cross-referencing across different information sources and research publications.

The MDL number MFCD11213098 represents another important registry identifier, commonly used in chemical inventory systems and commercial databases. This identifier facilitates tracking and procurement of the compound across various chemical suppliers and research institutions. The International Union of Pure and Applied Chemistry International Chemical Identifier Key NUCKSSOHQHRRAQ-UHFFFAOYSA-N provides a standardized string representation that enables computational searching and database matching.

Additional structural identification codes include the Simplified Molecular Input Line Entry System notation FC(COc1ccc(cc1)S(=O)(=O)N)(F)F , which represents the molecular connectivity in a linear format suitable for computational applications. The International Union of Pure and Applied Chemistry International Chemical Identifier string InChI=1S/C8H8F3NO3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2,(H2,12,13,14) provides comprehensive structural information including atom connectivity, hydrogen counts, and charge distribution.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₈F₃NO₃S . This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom in the molecular structure. The elemental composition reflects the compound's classification as a fluorinated aromatic sulfonamide with ether linkage functionality.

The molecular weight has been determined to be 255.21 grams per mole , with some sources reporting a more precise value of 255.2142 grams per mole . This molecular weight places the compound in the mid-range category for pharmaceutical and research chemicals, making it suitable for various synthetic and analytical applications. The molecular weight distribution across different atomic components shows that fluorine atoms contribute significantly to the overall mass despite representing only three atoms in the structure.

Detailed analysis of the molecular composition reveals that carbon atoms account for approximately 37.6% of the total molecular weight, while the three fluorine atoms contribute about 22.3% of the mass. The sulfur atom represents approximately 12.5% of the molecular weight, reflecting the substantial contribution of the sulfonamide functional group. Oxygen atoms collectively account for about 18.8% of the total mass, distributed across the sulfonamide oxygens and the ether linkage oxygen.

| Element | Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percentage by Weight |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 37.6% |

| Hydrogen | 8 | 1.008 | 8.064 | 3.2% |

| Fluorine | 3 | 18.998 | 56.994 | 22.3% |

| Nitrogen | 1 | 14.007 | 14.007 | 5.5% |

| Oxygen | 3 | 15.999 | 47.997 | 18.8% |

| Sulfur | 1 | 32.06 | 32.06 | 12.5% |

| Total | 24 | - | 255.21 | 100.0% |

Isomeric Considerations and Stereochemical Features

The compound this compound exhibits specific stereochemical characteristics that influence its chemical behavior and physical properties. The molecular structure contains no chiral centers, as confirmed by the absence of asymmetric carbon atoms in the framework. This achiral nature simplifies synthetic approaches and eliminates concerns regarding enantiomeric separation or stereospecific synthesis requirements.

The structural analysis reveals that the compound exists in a single constitutional isomeric form when considering the para-substitution pattern on the benzene ring. However, positional isomers could theoretically exist with the trifluoroethoxy and sulfonamide groups in ortho or meta relationships, though these would represent different compounds with distinct Chemical Abstracts Service registry numbers and properties. The para-substitution pattern in this compound creates the maximum separation between the two functional groups, minimizing steric interactions and electronic interference.

Conformational analysis indicates that the trifluoroethoxy chain can adopt multiple rotational conformations around the ether linkage. The carbon-oxygen bond connecting the trifluoroethyl group to the benzene ring allows for rotation, creating different spatial arrangements of the trifluoromethyl group relative to the aromatic plane. These conformational variations do not represent distinct isomers but rather dynamic structural states that interconvert rapidly at room temperature.

The electronic structure analysis reveals that the compound maintains aromatic character in the benzene ring despite the presence of electron-withdrawing substituents. The sulfonamide group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, while the trifluoroethoxy group contributes additional electron withdrawal through the highly electronegative fluorine atoms. This electronic configuration influences the compound's reactivity patterns and spectroscopic properties, creating a distinctive chemical profile that distinguishes it from non-fluorinated sulfonamide analogs.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCKSSOHQHRRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide typically proceeds via:

- Preparation of the trifluoroethoxy-substituted phenol intermediate.

- Introduction of the sulfonamide group on the benzene ring.

- Optional catalytic hydrogenation or halogen substitution steps depending on the precursor used.

- Purification and isolation of the crystalline sulfonamide product.

Preparation of the Trifluoroethoxyphenol Intermediate

A key intermediate is (2,2,2-trifluoroethoxy)phenol, which can be synthesized by alkylation of guaiacol (2-methoxyphenol) followed by demethylation:

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Alkylation of guaiacol with 2,2,2-trifluoroethyl bromide | Biphasic conditions, base-mediated | Formation of intermediate aryl ether |

| 2 | Demethylation of intermediate | Boron tribromide (BBr3), low temperature | Produces (2,2,2-trifluoroethoxy)phenol with high purity |

This method is described in the synthesis of silodosin analogues, where the trifluoroethoxy group is introduced to the aromatic ring prior to further functionalization.

Formation of the Sulfonamide Group

The sulfonamide moiety is introduced by reaction of the trifluoroethoxyphenol derivative with arylsulfonyl chloride reagents:

- The phenol intermediate is first converted to an appropriate alkyl halide or activated intermediate.

- This intermediate then reacts with Boc-protected amines or directly with sulfonyl chlorides to form sulfonamide derivatives.

- Deprotection and purification yield the target sulfonamide compound.

This multistep approach is exemplified in the synthesis of arylsulfonamide derivatives where Boc-protected amines are alkylated with trifluoroethoxy-substituted phenols, followed by sulfonyl chloride treatment to afford sulfonamides.

Catalytic Hydrogenation of Halogenated Precursors

An alternative preparation involves halogenated trifluoromethoxy-benzenesulfonamide precursors that undergo catalytic hydrogenation to remove halogens and yield the trifluoromethoxy-benzenesulfonamide:

This process involves treating a mixture of brominated trifluoromethoxy-benzenesulfonamides with hydrogen gas in the presence of a palladium catalyst under pressure, followed by filtration, extraction, and crystallization to isolate the pure sulfonamide.

Purification and Isolation

After synthesis, purification typically involves:

- Extraction with organic solvents (ethyl acetate, n-butanol).

- Drying over sodium sulfate.

- Concentration under reduced pressure.

- Crystallization from suitable solvents (e.g., n-butanol, ethyl acetate/hexane mixtures).

- Filtration and drying under vacuum.

These steps ensure high purity and crystalline form of the final sulfonamide product, often confirmed by melting point analysis (e.g., melting point ~186 °C reported for 2-trifluoromethoxy-benzenesulfonamide).

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The catalytic hydrogenation method offers a direct route to the sulfonamide from halogenated precursors with high yield and purity, suitable for scale-up due to mild conditions and straightforward isolation.

- The multistep alkylation and sulfonylation route allows structural diversification, enabling the synthesis of various arylsulfonamide derivatives, including those with alicyclic amine cores, useful for pharmacological evaluation.

- The use of boron tribromide for demethylation is effective but requires careful handling due to its reactivity; however, it ensures clean conversion to the phenol intermediate.

- Purification by crystallization and solvent extraction is critical to obtain analytically pure sulfonamide products, as evidenced by consistent melting points and spectral data in reported studies.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under suitable conditions.

Oxidation: The benzene ring can undergo oxidation to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize para-aminobenzoic acid (PABA) in the folic acid metabolism cycle . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Sulfonamides with Trifluoroethoxy Groups

3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (Compound 8f)

- Structure : Features a pyridine ring substituted with a trifluoroethoxy group and a methanesulfinyl-benzimidazole-sulfonamide core.

- Key Differences : Unlike the target compound, this molecule incorporates a benzimidazole ring and a pyridine moiety, which may enhance binding to proton pump targets (e.g., H⁺/K⁺ ATPase inhibitors like lansoprazole) .

- Activity : The methanesulfinyl group and extended aromatic system likely improve gastric acid suppression efficacy compared to simpler sulfonamides .

N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)phenyl)trifluoroacetamide benzene-1-sulfonamide (Example 52)

Agrochemical Sulfonamides

Triflusulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a trifluoroethoxy-substituted triazine ring.

- Key Differences : The triazine core and sulfonylurea linkage (-SO₂NHC(O)NH-) differentiate it from aromatic sulfonamides.

- Activity : Targets acetolactate synthase (ALS) in plants, a mechanism distinct from pharmaceutical sulfonamides .

Metsulfuron Methyl Ester

Non-Pharmaceutical Fluorinated Sulfonamide Derivatives

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate

- Structure : A sulfonate ester with a trifluoroethyl group.

- Key Differences : The sulfonate ester (-SO₃-) group replaces the sulfonamide (-SO₂NH₂), limiting hydrogen-bonding capacity.

- Applications : Used as an alkylating agent in organic synthesis, highlighting the trifluoroethoxy group’s utility beyond medicinal chemistry .

Structural and Functional Analysis Table

Research Findings and Trends

- Fluorine Impact : The trifluoroethoxy group consistently improves metabolic stability and membrane permeability across applications. In pharmaceuticals, it enhances target engagement; in agrochemicals, it prolongs herbicidal activity .

- Structural Flexibility: Minor modifications (e.g., replacing -OCH₂CF₃ with -COCF₃ or altering the aromatic core) significantly shift biological activity, underscoring the importance of rational design .

- Synthetic Accessibility : Compounds like this compound benefit from modular synthesis routes, enabling rapid diversification .

Biological Activity

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a benzene ring that is further substituted with a trifluoroethoxy group. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of compounds due to increased lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes including pH regulation and fluid secretion. Additionally, the trifluoroethoxy group may enhance binding affinity to target proteins through hydrophobic interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .

Anti-inflammatory Properties

Sulfonamides have also been studied for their anti-inflammatory effects. In vivo studies have shown that certain derivatives can significantly reduce inflammation in animal models. For instance, compounds exhibiting similar structural characteristics were reported to inhibit carrageenan-induced paw edema in rats by up to 94% . This suggests that this compound may also possess comparable anti-inflammatory activity.

Uroselective Profile

Recent research has highlighted the potential of sulfonamide derivatives as α1-adrenoceptor antagonists with uroselective profiles. Compounds designed with similar frameworks showed promising results in reducing systolic blood pressure without significant hypotensive side effects . This profile indicates potential therapeutic applications in treating lower urinary tract symptoms.

Case Study 1: Synthesis and Evaluation of Derivatives

A series of arylsulfonamide derivatives were synthesized and evaluated for their biological activities. Among these, compounds incorporating the trifluoroethoxy group exhibited enhanced selectivity towards α1-adrenoceptors compared to traditional sulfonamides . This study underscores the significance of structural modifications in enhancing biological efficacy.

Case Study 2: Antimicrobial Efficacy Testing

In a comparative study of antimicrobial activities among various benzenesulfonamides, it was found that those with fluorinated substituents had improved activity against Gram-positive and Gram-negative bacteria . The results indicated that the introduction of trifluoromethyl groups could be beneficial for developing new antimicrobial agents.

Data Summary Table

| Activity Type | Tested Compound | MIC (mg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | This compound | 6.28 - 6.72 | Effective against E. coli, S. aureus |

| Anti-inflammatory | Similar sulfonamide derivatives | Up to 94% reduction | Significant reduction in edema |

| Uroselective Profile | Aryl sulfonamide derivatives | Not specified | Reduced systolic blood pressure |

Q & A

Q. What are the key synthetic routes for 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves sulfonylation of 4-(2,2,2-trifluoroethoxy)aniline using sulfonyl chlorides under basic conditions. Key steps include:

- Nucleophilic substitution : Reacting 4-aminophenol derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) in the presence of a base like K₂CO₃ .

- Sulfonamide formation : Treating the intermediate with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) to scavenge HCl .

Optimized conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (for sulfonylation) |

| Solvent | DCM or THF |

| Reaction Time | 4–6 hours |

| Yield Range | 65–85% (after purification) |

Q. How is this compound characterized structurally?

Critical analytical techniques include:

- NMR Spectroscopy : H and F NMR confirm the trifluoroethoxy group (δ ~4.4 ppm for –OCH₂CF₃ in H; δ ~-75 ppm in F) and sulfonamide protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 269.03 (C₈H₇F₃NO₃S) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the sulfonamide and trifluoroethoxy groups .

Advanced Research Questions

Q. What is the role of the trifluoroethoxy group in modulating biological activity?

The –OCH₂CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Fluorine’s electronegativity also strengthens hydrogen bonding with target enzymes (e.g., carbonic anhydrases) . Comparative studies show:

| Derivative | IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Ethoxy analog | 120 | 1.2 |

| 4-Trifluoroethoxy analog | 28 | 2.1 |

| The trifluoroethoxy group reduces IC₅₀ by ~4-fold compared to ethoxy, highlighting its pharmacological advantage . |

Q. How can researchers resolve contradictions in bioactivity data across assays?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target isoform selectivity. Strategies include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Enzyme kinetics : Measure values under standardized buffer conditions (e.g., 25 mM HEPES, pH 7.4) .

- Computational docking : Use software like AutoDock Vina to predict binding modes to isoforms (e.g., CA-II vs. CA-IX) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs?

Key modifications and their effects:

- Sulfonamide substitution : Bulky groups at the sulfonamide nitrogen (e.g., methyl, phenyl) reduce solubility but increase target affinity .

- Trifluoroethoxy positioning : Para-substitution (vs. meta) optimizes steric alignment with hydrophobic enzyme pockets .

- Heterocyclic fusion : Adding pyridine or thiadiazole rings (see ) enhances selectivity for kinases over phosphatases .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.